2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Catalog No.
S13450620
CAS No.
M.F
C9H9ClN4O
M. Wt
224.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-...

Product Name

2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

IUPAC Name

2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Molecular Formula

C9H9ClN4O

Molecular Weight

224.65 g/mol

InChI

InChI=1S/C9H9ClN4O/c1-14(2)8(15)6-3-5-4-11-9(10)13-7(5)12-6/h3-4H,1-2H3,(H,11,12,13)

InChI Key

DEOFCSXPXFLVCE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC2=CN=C(N=C2N1)Cl

2-Chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a chemical compound with the molecular formula C14H17ClN4OC_{14}H_{17}ClN_{4}O and a molecular weight of 292.76 g/mol. This compound features a pyrrolo[2,3-d]pyrimidine core structure, which is characterized by its bicyclic nature and the presence of both nitrogen and chlorine substituents. It is primarily utilized in research settings due to its significant biological activities, particularly its role as an inhibitor of cyclin-dependent kinases.

The synthesis of 2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide involves several key reactions:

  • Formation of the Carboxylic Acid: The initial step often includes the synthesis of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, which serves as a precursor.
  • Amidation Reaction: The carboxylic acid undergoes an amidation reaction with N,N-dimethylamine to form the carboxamide. This reaction typically utilizes coupling agents such as O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate in dimethylformamide as a solvent, followed by the addition of triethylamine to facilitate the reaction .

The compound exhibits notable biological activity, particularly as an inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). By inhibiting these kinases, it prevents the phosphorylation of retinoblastoma protein (Rb), leading to cell cycle arrest in the G1 phase. This mechanism is crucial for controlling cell proliferation, especially in cancerous cells. The inhibition of CDK4/6 has been associated with potential therapeutic effects in various cancers .

Cellular Effects

The compound's ability to inhibit CDK4/6 affects several cellular processes:

  • Cell Cycle Regulation: It halts the transition from G1 to S phase, preventing uncontrolled cell division.
  • Gene Expression Modulation: The inhibition alters transcriptional activity related to cell cycle progression.
  • Metabolic Impact: It influences cellular metabolism by modifying energy production pathways.

Several synthetic routes have been developed for producing 2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide:

  • Traditional Synthesis: Involves multiple steps including cyclization and amidation using various catalysts and solvents.
  • Environmentally Friendly Methods: Recent advancements focus on utilizing copper catalysts to enhance yield and reduce costs compared to traditional palladium-based methods .

Example Synthetic Route

A typical synthesis may include:

  • Dissolving 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid in dimethylformamide.
  • Adding O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate and triethylamine.
  • Introducing N,N-dimethylamine to yield the desired carboxamide product .

This compound has significant applications in medicinal chemistry and drug development:

  • Cancer Therapeutics: Due to its role as a CDK4/6 inhibitor, it is being explored for potential use in treating various cancers.
  • Research Tool: It serves as an important intermediate for synthesizing other pyrrolo[2,3-d]pyrimidine derivatives that may exhibit diverse biological activities.

Studies on 2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide have demonstrated its interactions with specific protein targets involved in cell cycle regulation. Its affinity for CDK4/6 suggests that it could be used to probe cellular pathways related to cancer progression and treatment response .

Several compounds share structural similarities with 2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity ScoreUnique Features
2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine1060816-67-20.80Methyl substitution instead of cyclopentyl
6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one1016636-76-20.73Contains bromine and different ring structure
(R)-2-Chloro-8-cyclopentyl-7-ethyl-5-methyl-7,8-dihydropteridin-6(5H)-one755039-55-50.70Dihydropteridin core structure
2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one1013916-37-40.82Different positioning of substituents

The unique features of 2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide stem from its specific arrangement of functional groups and its potent biological activity as a selective inhibitor of cyclin-dependent kinases.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical substitution rules applied to its bicyclic framework. The parent structure, 7H-pyrrolo[2,3-d]pyrimidine, consists of a fused pyrrole and pyrimidine ring system. Numeric positions are assigned as follows:

  • Position 2: Chlorine substituent on the pyrimidine ring.
  • Position 6: Carboxamide group (-CON(CH₃)₂) on the pyrrole ring.
  • Position 7: Hydrogen atom denoting the tautomeric form of the bicyclic system.

The full systematic name is 2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide. The structural representation (Figure 1) highlights the bicyclic core with substituents at specified positions.

Structural Features:

  • Pyrrolo[2,3-d]pyrimidine core: A five-membered pyrrole ring fused to a six-membered pyrimidine ring at positions 2 and 3.
  • Chlorine atom: Electrophilic substitution at position 2 enhances reactivity for further functionalization.
  • Dimethylcarboxamide: The N,N-dimethyl group on the carboxamide moiety influences solubility and hydrogen-bonding potential.

Alternative Chemical Designations and Registry Identifiers

This compound is recognized by multiple identifiers across chemical databases, reflecting its synthetic and commercial relevance:

Identifier TypeValueSource
CAS Registry Number1211443-61-6
MDL NumberMFCD20527881
SynonymRibociclib Intermediate 3
IUPAC Name2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
SMILES NotationCN(C)C(=O)C1=CC2=C\N=C(Cl)/N=C\2N1C1CCCC1

Notes:

  • The cyclopentyl substituent at position 7 (noted in some synonyms) indicates a variant of the core structure, often encountered in kinase inhibitor syntheses like Ribociclib.
  • The SMILES string encodes the connectivity of atoms, emphasizing the bicyclic system and substituent positions.

Molecular Formula and Isomeric Considerations

The molecular formula C₁₄H₁₇ClN₄O corresponds to the cyclopentyl-containing variant, as detailed in synthetic studies. For the non-cyclopentyl analog specified in the query, the formula adjusts to C₉H₁₀ClN₄O, reflecting the absence of the C₅H₇ group.

Key Molecular Properties:

  • Molecular Weight: 292.76 g/mol (cyclopentyl variant).
  • Topological Polar Surface Area (TPSA): 51.02 Ų, indicating moderate polarity.
  • LogP: 2.4–2.9, suggesting balanced lipophilicity for membrane permeability.

Isomeric Forms:

  • Tautomerism: The 7H designation denotes a specific tautomer where the hydrogen resides on the pyrrole nitrogen, stabilizing the bicyclic system.
  • Stereoisomerism: No chiral centers are present in the core structure, but synthetic intermediates (e.g., cyclopentyl derivatives) may exhibit stereochemical complexity.

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

224.0464886 g/mol

Monoisotopic Mass

224.0464886 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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